molecular formula C19H21NO6S B12291012 Ethyl 2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate

Ethyl 2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate

Cat. No.: B12291012
M. Wt: 391.4 g/mol
InChI Key: UIHAMDONOCRMPP-UHFFFAOYSA-N
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Description

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is a complex organic compound that belongs to the class of esters Esters are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester involves its interaction with specific molecular targets. The compound can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(betaS)-N-Benzoyl-beta-hydroxy-4-(methylsulfonyl)-D-phenylalanine Ethyl Ester is unique due to its complex structure, which imparts specific chemical properties and reactivity. Unlike simpler esters, this compound can participate in a wider range of chemical reactions and has more specialized applications in scientific research .

Properties

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-benzamido-3-hydroxy-3-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C19H21NO6S/c1-3-26-19(23)16(20-18(22)14-7-5-4-6-8-14)17(21)13-9-11-15(12-10-13)27(2,24)25/h4-12,16-17,21H,3H2,1-2H3,(H,20,22)

InChI Key

UIHAMDONOCRMPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)S(=O)(=O)C)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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